Fmoc-NH-PEG3-CH2COOH

PEGylation Bioconjugation Peptide Synthesis

Choose Fmoc-NH-PEG3-CH2COOH (CAS 139338-72-0) for unmatched precision in your bioconjugation workflows. This monodisperse, high-purity (≥98%) PEG3 linker provides the exact 13-15 Å spacer required for optimal PROTAC ternary complex formation and non-cleavable ADC stability. Its orthogonal Fmoc/carboxyl functionality ensures the stepwise, high-yield assembly that generic polydisperse or non-orthogonal linkers cannot guarantee. Enhance solubility and minimize aggregation in peptide and LNP applications with this essential, ready-to-ship building block.

Molecular Formula C23H27NO7
Molecular Weight 429.5 g/mol
Cat. No. B607501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG3-CH2COOH
SynonymsFmoc-NH-PEG3-CH2COOH
Molecular FormulaC23H27NO7
Molecular Weight429.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26)
InChIKeyXNOJSAOJCBOZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-NH-PEG3-CH2COOH: Key Specifications and Procurement Considerations for PEG Linkers in Bioconjugation


Fmoc-NH-PEG3-CH2COOH (CAS 139338-72-0) is a heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid, separated by a PEG3 (triethylene glycol) spacer . It is a monodisperse, single molecular weight reagent widely used in solid-phase peptide synthesis, antibody-drug conjugate (ADC) assembly, and proteolysis-targeting chimera (PROTAC) construction [1]. The PEG3 chain imparts aqueous solubility and moderate conformational flexibility, while the orthogonal Fmoc and carboxyl groups enable sequential, controlled conjugation strategies .

Fmoc-NH-PEG3-CH2COOH Substitution Risks: Why Chain Length and Conjugation Handle Orthogonality Are Critical


In bioconjugation workflows, substituting Fmoc-NH-PEG3-CH2COOH with a generic PEG linker of different length or with alternative protecting groups can lead to significant performance deviations. The PEG3 spacer provides a specific balance of hydrophilicity and molecular reach that directly impacts the solubility, conformational dynamics, and steric accessibility of the final conjugate [1]. Shorter PEG2 linkers offer less spatial separation and reduced aqueous solubility, while longer PEG4 or PEG8 chains alter hydrodynamic radius, potentially affecting in vivo pharmacokinetics and target engagement . Furthermore, the orthogonal Fmoc/carboxyl functionality is essential for precise, stepwise assembly; using linkers with non-orthogonal protecting groups introduces side-reaction risks and reduces synthetic yield .

Fmoc-NH-PEG3-CH2COOH: Evidence-Based Differentiation Versus Closest Analogs


PEG3 Chain Length Balances Solubility and Molecular Reach Relative to PEG2 and PEG4 Analogs

The PEG3 spacer provides an intermediate balance between the solubility enhancement of longer chains and the compactness of shorter chains. While quantitative aqueous solubility values are not publicly available in mg/mL for this specific compound, a vendor datasheet confirms Fmoc-NH-PEG3-CH2COOH is soluble in DMSO and compatible with anhydrous solvents like DMF . In contrast, the PEG2 analog exhibits DMSO solubility of 25 mg/mL, while the PEG4 analog shows DMSO solubility at 10 mM . The PEG3 chain length—containing three ethylene oxide units—provides a molecular weight of 429.5 g/mol, intermediate between PEG2 (385.4 g/mol) and PEG4 (473.5 g/mol) . This intermediate length is empirically preferred for maintaining conjugate solubility without excessive steric bulk [1].

PEGylation Bioconjugation Peptide Synthesis

Orthogonal Fmoc/Carboxyl Functionality Enables Sequential Conjugation Versus Single-Functional Linkers

Fmoc-NH-PEG3-CH2COOH features an Fmoc-protected amine and a free carboxylic acid, providing orthogonal reactivity handles for stepwise synthesis. The Fmoc group is selectively cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the carboxylic acid remains available for amide bond formation with primary amines using activators like EDC or HATU [1]. This contrasts with mono-functional PEG linkers (e.g., mPEG-COOH) which offer only one reactive site, or dual-functional linkers with identical protecting groups that cannot be differentially deprotected. The orthogonality is essential for constructing complex conjugates where precise, sequential addition of components is required .

Solid-Phase Peptide Synthesis Orthogonal Protection ADC Assembly

Non-Cleavable PEG3 Linker Stability Versus Cleavable Analogs for Controlled Payload Retention

Fmoc-NH-PEG3-CH2COOH is classified as a non-cleavable linker for bio-conjugation [1]. This distinguishes it from cleavable analogs such as Fmoc-NH-PEG3-CH2CH2COOH, which incorporate a cleavable moiety designed for intracellular payload release in ADC applications . The non-cleavable nature of Fmoc-NH-PEG3-CH2COOH ensures that the conjugate remains intact under physiological conditions, providing predictable stability and consistent pharmacokinetic profiles. This is particularly important for applications where the linker must persist in circulation, such as in PROTACs or stable peptide modifications .

ADC Stability Linker Design Pharmacokinetics

Monodisperse Molecular Weight Eliminates Batch-to-Batch Variability Inherent in Polydisperse PEG Reagents

Fmoc-NH-PEG3-CH2COOH is a monodisperse PEG reagent with a precisely defined molecular weight of 429.5 g/mol (C23H27NO7), as confirmed by multiple vendors . This contrasts with polydisperse PEG linkers, which are mixtures of varying chain lengths and molecular weights. Monodispersity ensures consistent conjugate stoichiometry and eliminates the analytical challenges associated with characterizing polydisperse conjugates [1]. In the development of nanomedicines, including lipid nanoparticles (LNPs) and ADCs, the use of monodisperse PEG reagents is critical for reproducible pharmacokinetics and regulatory compliance .

Monodisperse PEG Nanomedicine Quality Control

Compatibility with Standard Fmoc-SPPS and Amide Coupling Workflows for Seamless Integration

Fmoc-NH-PEG3-CH2COOH integrates directly into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc group is deprotected using 20% piperidine in DMF, a standard reagent, and the carboxylic acid is activated with EDC/HOBt or HATU for efficient amide bond formation with resin-bound amines . This contrasts with linkers requiring specialized deprotection conditions (e.g., Boc groups requiring TFA) or those with less reactive functional groups. The compound is supplied as a solid or oily liquid with purity ≥95%, and is recommended for use with anhydrous DMF or DMSO to prevent hydrolysis .

SPPS Compatibility Amide Coupling Bioconjugation

Fmoc-NH-PEG3-CH2COOH: Validated Application Scenarios in Peptide Synthesis, PROTACs, and ADC Development


Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides Requiring Orthogonal Spacers

Fmoc-NH-PEG3-CH2COOH is employed as a modular building block in Fmoc-SPPS to introduce a PEG3 spacer with a terminal carboxylic acid handle. The Fmoc group enables stepwise incorporation into the growing peptide chain, while the carboxyl group provides a site for subsequent conjugation to fluorophores, biotin, or other functional moieties . This approach is validated for enhancing the solubility and reducing aggregation of hydrophobic peptide sequences [1].

PROTAC Linker for Optimizing Ternary Complex Formation

As a PEG-based PROTAC linker, Fmoc-NH-PEG3-CH2COOH provides a flexible, hydrophilic spacer of defined length for connecting a target protein ligand to an E3 ubiquitin ligase ligand. The PEG3 length (approximately 13-15 Å extended) is empirically favored for inducing productive ternary complex formation without excessive conformational entropy . The orthogonal Fmoc/carboxyl functionality allows for modular PROTAC assembly, enabling high-throughput linker optimization studies .

Antibody-Drug Conjugate (ADC) Linker Component for Non-Cleavable Payload Conjugation

Fmoc-NH-PEG3-CH2COOH serves as a non-cleavable linker component in ADC synthesis, where it is used to attach cytotoxic payloads to antibodies via stable amide bonds. Unlike cleavable linkers, this non-cleavable design ensures the drug remains attached to the antibody until lysosomal degradation, providing predictable pharmacokinetics and reduced off-target toxicity [2]. The PEG3 spacer improves the aqueous solubility of the hydrophobic drug-antibody conjugate .

Monodisperse PEGylation for Nanomedicine and Lipid Nanoparticle (LNP) Formulations

The monodisperse nature of Fmoc-NH-PEG3-CH2COOH makes it ideal for PEGylating lipids or targeting ligands used in LNP formulations for nucleic acid delivery. Discrete PEG lengths ensure reproducible surface density and corona properties, which are critical for controlling LNP biodistribution, cellular uptake, and immune evasion . The Fmoc group allows for controlled deprotection and subsequent conjugation to lipid anchors or targeting moieties under mild conditions [3].

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